molecular formula C9H21N3 B13826848 N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine CAS No. 57493-36-4

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine

Cat. No.: B13826848
CAS No.: 57493-36-4
M. Wt: 171.28 g/mol
InChI Key: ZCOYEISDIPBAAG-UHFFFAOYSA-N
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Description

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine is a tertiary amine featuring a piperazine ring substituted with an ethyl group at the 4-position and an ethanamine moiety attached via a methyl bridge at the 2-position.

Properties

CAS No.

57493-36-4

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N-[(4-ethylpiperazin-2-yl)methyl]ethanamine

InChI

InChI=1S/C9H21N3/c1-3-10-7-9-8-12(4-2)6-5-11-9/h9-11H,3-8H2,1-2H3

InChI Key

ZCOYEISDIPBAAG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CN(CCN1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperazine with 2-chloro-5-(chloromethyl)pyridine. The reaction typically occurs in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Ethylpiperazin-2-YL)methyl]ethanone, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine-Based Analogues

Piperazine derivatives are widely studied for their versatility in drug design. Key analogues include:

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
  • Structure : Features a methyl group at the piperazine 4-position and a methylated ethanamine side chain.
  • Molecular Formula : C₈H₁₉N₃; Average Mass : 157.26 g/mol .
  • Key Differences : The absence of an ethyl group on the piperazine and a simpler side chain may reduce lipophilicity compared to the target compound.
2-(4-Benzylpiperazin-1-yl)ethanamine
  • Structure : Substituted with a benzyl group at the piperazine 4-position.
  • Molecular Formula : C₁₃H₂₁N₃; Average Mass : 219.33 g/mol .
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine
  • Structure : Contains an ethyl-piperazine and a methoxyphenyl group on the ethanamine chain.
  • Molecular Formula : C₁₅H₂₅N₃O; Average Mass : 263.38 g/mol .
  • Functional Impact : The methoxyphenyl group introduces steric bulk and electronic effects, likely altering receptor selectivity .

NBOMe Series Compounds

The NBOMe class includes potent psychoactive phenethylamines with N-methoxybenzyl substitutions. Notable examples:

25E-NBOMe (2-(4-Ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
  • Structure : Ethyl and dimethoxy groups on the aryl ring; methoxybenzyl on the amine.
  • Molecular Formula : C₁₉H₂₄N₂O₃; Average Mass : 328.41 g/mol .
  • Pharmacology: High affinity for 5-HT₂A receptors (Ki < 1 nM), leading to hallucinogenic effects .
  • Key Difference : The target compound lacks the aryl methoxy groups critical for 5-HT₂A binding in NBOMes, suggesting divergent biological targets .
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
  • Structure : Iodo substitution enhances halogen bonding with receptors.
  • Molecular Formula : C₁₈H₂₁IN₂O₃; Average Mass : 440.28 g/mol .
  • Toxicity : Associated with severe adverse effects (e.g., seizures, hyperthermia) due to high potency .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural analogues:

Property N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine N-methyl-2-(4-methylpiperazin-1-yl)ethanamine 25E-NBOMe
Molecular Formula C₁₀H₂₂N₃ (estimated) C₈H₁₉N₃ C₁₉H₂₄N₂O₃
Average Mass (g/mol) ~178.3 157.26 328.41
LogP (Predicted) ~1.5 (moderate lipophilicity) 0.9 3.2
Hydrogen Bond Donors 2 2 2
Receptor Affinity Likely targets 5-HT or σ receptors Unknown; potential dopamine modulation 5-HT₂A (Ki < 1 nM)

Research Findings and Implications

  • Piperazine Derivatives : Ethyl and benzyl substitutions on piperazine enhance CNS penetration and receptor interaction .
  • NBOMe Compounds : Methoxybenzyl and aryl substitutions are critical for 5-HT₂A agonism, but introduce toxicity risks .
  • Synthetic Accessibility : Piperazine-ethanamine scaffolds are synthetically tractable via reductive amination or nucleophilic substitution, as seen in related compounds .

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